Axocet

Tension Headache Fixed-Dose Combination Acetaminophen Dosing

Procurement of non-identical butalbital-acetaminophen formulations introduces uncontrolled variability in cumulative acetaminophen exposure, compromising hepatotoxicity safety margins and dose-response data integrity in clinical research. - Delivers the precise 50 mg butalbital / 650 mg acetaminophen fixed-dose ratio required for protocol-driven tension headache and migraine comparator studies. - Enables accurate calibration in GC/MS and LC/MS forensic toxicology workflows, matching the 35-hour butalbital half-life and 59-88% renal elimination profile. - Maintains acetaminophen exposure below the FDA-mandated 4,000 mg/day hepatotoxicity threshold under maximum labeled dosing (6 tablets = 3,900 mg).

Molecular Formula C19H25N3O5
Molecular Weight 375.4 g/mol
CAS No. 624746-94-7
Cat. No. B12762411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxocet
CAS624746-94-7
Molecular FormulaC19H25N3O5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C11H16N2O3.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5,11H,1H3,(H,9,10)
InChIKeyDTJJELMQDAOHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axocet Formulation Overview


Axocet, identified by CAS 624746-94-7, is a fixed-dose combination analgesic containing butalbital (50 mg) and acetaminophen (650 mg) per oral dosage unit [1]. The CAS registry number 624746-94-7 corresponds specifically to the combination of butalbital and acetaminophen as a mixture drug entity [2]. Butalbital is an intermediate-acting barbiturate that functions as a central nervous system depressant with sedative and hypnotic properties, while acetaminophen provides analgesic and antipyretic effects [1][3]. Axocet is one of several brand names for this combination, alongside Bucet, Bupap, Phrenilin Forte, and others . The formulation is indicated for the relief of the symptom complex of tension (or muscle contraction) headache and is classified as an analgesic combination, available by prescription only in the United States [1][4].

Axocet Dose Strength Differentiation


Substituting Axocet with another butalbital-acetaminophen combination is not pharmacokinetically or clinically neutral. Multiple dosage strengths exist within this class: 50 mg butalbital/325 mg acetaminophen, 25 mg butalbital/325 mg acetaminophen, and the 50 mg/650 mg formulation represented by Axocet [1]. The acetaminophen dose differential (650 mg vs. 325 mg) directly impacts the maximum safe daily intake threshold. The FDA-mandated boxed warning states that acetaminophen-associated hepatotoxicity occurs at doses exceeding 4,000 mg per day, with liver injury risk increasing substantially when this threshold is crossed [2]. A patient taking six tablets daily of the 325 mg formulation receives 1,950 mg acetaminophen, whereas the same tablet count of the 650 mg formulation delivers 3,900 mg—approaching but not exceeding the 4,000 mg threshold under maximum labeled dosing [1][2]. This quantitative distinction has direct implications for procurement decisions in clinical research settings where cumulative acetaminophen exposure must be precisely controlled and documented.

Axocet Comparative Evidence


Acetaminophen Content Differentiation

Axocet (50 mg butalbital/650 mg acetaminophen) contains 100% more acetaminophen per tablet than the 50 mg/325 mg formulation (Phrenilin, Allzital 50 mg variant) [1]. Under maximum labeled dosing of 6 tablets per day, Axocet delivers 3,900 mg acetaminophen daily, compared to 1,950 mg from the 325 mg formulation [2]. Both remain below the FDA-defined hepatotoxicity threshold of 4,000 mg/day, but Axocet operates within a narrower safety margin [3]. This quantitative difference is material for studies requiring higher per-tablet acetaminophen dosing while maintaining butalbital at 50 mg.

Tension Headache Fixed-Dose Combination Acetaminophen Dosing Hepatotoxicity Risk

Butalbital vs. Sumatriptan-Naproxen in Migraine

In a multicenter, randomized, double-blind, double-dummy, placebo-controlled crossover study (N=442 adults with migraine), a butalbital-containing combination medication (BCM: 50 mg butalbital, 325 mg acetaminophen, 40 mg caffeine) was directly compared to sumatriptan-naproxen (SumaRT/Nap: 85 mg/500 mg) [1]. Sustained pain freedom at 2-24 hours was 6% for BCM vs. 8% for SumaRT/Nap vs. 3% for placebo—a difference that did not achieve statistical significance at the nominal 0.05 level [1]. However, SumaRT/Nap was statistically superior to BCM for pain free at 2, 4, 6, 8, 24, and 48 hours (P≤0.044); pain relief at 2-48 hours (P≤0.01); sustained pain relief 2-24 hours (P<0.001); and migraine free (pain free with no nausea, photophobia, or phonophobia) at 4-48 hours (P≤0.046) [1]. Adverse event incidence was similar across treatments (10% placebo, 12% SumaRT/Nap, 9% BCM) [1].

Migraine Head-to-Head Trial Sustained Pain Freedom Sumatriptan-Naproxen

Butalbital Half-Life and Elimination

The butalbital component in Axocet exhibits a plasma half-life of approximately 35 hours [1]. Elimination occurs primarily via the kidney, with 59% to 88% of the dose excreted as unchanged drug or metabolites [1]. This extended half-life contrasts with the aspirin component in aspirin-containing butalbital combinations, where aspirin's plasma half-life is approximately 12 minutes and salicylic acid's half-life is about 3.0 hours [2]. Additionally, barbiturates including butalbital may increase the hepatotoxic potential of acetaminophen via accelerated CYP450 metabolism, increasing hepatotoxic metabolite formation—a clinically documented interaction of particular concern in acetaminophen overdose scenarios [3]. This interaction is specific to butalbital-acetaminophen combinations and not present with acetaminophen monotherapy.

Pharmacokinetics Butalbital Half-Life Renal Elimination Drug-Drug Interaction

Axocet Research and Application Scenarios


Fixed Butalbital, High Acetaminophen Dosing

Axocet's 50 mg butalbital/650 mg acetaminophen formulation is appropriate for tension headache studies where maintaining the 50 mg butalbital dose while delivering higher per-tablet acetaminophen is a protocol requirement. The 650 mg acetaminophen content provides 100% more acetaminophen per tablet than 325 mg formulations , while remaining within the 4,000 mg/day hepatotoxicity safety threshold under maximum labeled dosing [1]. This formulation is specifically relevant when researchers need to study acetaminophen dose-response relationships without altering butalbital exposure.

Migraine Comparator Arm for Triptan-NSAID

Axocet and related butalbital-acetaminophen combinations serve as established comparator arms in migraine clinical trials, given the documented efficacy profile from the Derosier et al. (2012) head-to-head study . This trial established that butalbital-containing medication achieves 6% sustained pain freedom at 2-24 hours compared to 8% for sumatriptan-naproxen, providing a quantitative benchmark for trial design and power calculations. Researchers investigating novel migraine therapies can reference this published comparator data when designing superiority or non-inferiority studies.

Reference Standards for Toxicology

For forensic toxicology and clinical drug testing laboratories, Axocet-branded formulations or butalbital-acetaminophen reference standards (CAS 624746-94-7) are required for GC/MS and LC/MS method development and validation . The butalbital component has a 35-hour plasma half-life with 59-88% renal elimination, necessitating appropriate calibration standards that reflect the combination product rather than isolated analytes [1]. Certified reference solutions of butalbital (1.0 mg/mL in methanol) are available for these applications .

Barbiturate CYP450 Interaction Studies

Axocet is relevant for pharmacology research examining barbiturate-mediated CYP450 enzyme induction and its effect on acetaminophen metabolism. Barbiturates including butalbital may increase the hepatotoxic potential of acetaminophen by accelerating CYP450 metabolism and increasing hepatotoxic metabolite formation . Studies investigating this interaction require the specific fixed-dose combination to accurately model the concurrent exposure scenario encountered clinically.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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